molecular formula C18H24N2O2S B3019535 2-(4-(isopropylthio)phenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide CAS No. 2034509-60-7

2-(4-(isopropylthio)phenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide

Cat. No.: B3019535
CAS No.: 2034509-60-7
M. Wt: 332.46
InChI Key: OPTBDDLPGYVLSR-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide is a complex organic compound that features a combination of isoxazole and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazole derivatives is the 1,3-dipolar cycloaddition reaction, which involves the reaction of a nitrile oxide with an alkyne or alkene . The isoxazole ring can then be functionalized with various substituents to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis, which has been shown to improve reaction times and yields for isoxazole derivatives . Additionally, the use of metal-free synthetic routes can reduce the environmental impact and cost associated with metal catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the isoxazole ring can be reduced to an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(isopropylthio)phenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide is unique due to the presence of both the isopropylthio and acetamide functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-13(2)23-17-8-6-15(7-9-17)12-18(21)19-10-4-5-16-11-14(3)20-22-16/h6-9,11,13H,4-5,10,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTBDDLPGYVLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)CC2=CC=C(C=C2)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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